1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol
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Overview
Description
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol is a complex organic compound with the molecular formula C18H14O3 This compound is characterized by its unique tetrahydrotetrapheno structure, which includes an oxirene ring and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the oxirene ring and the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol involves its interaction with specific molecular targets. The oxirene ring and hydroxyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
8,9-Epoxyacorenon-B: Another compound with an oxirene ring, but with different substituents and properties.
1a,11b-Dihydrotetrapheno[5,6-b]oxirene: Similar structure but lacks the hydroxyl groups present in 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol.
Uniqueness
This compound is unique due to its specific arrangement of the oxirene ring and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
82050-45-1 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-oxapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),7,10,12(17),13,18-heptaene-15,16-diol |
InChI |
InChI=1S/C18H14O3/c19-15-5-4-11-12(17(15)20)3-1-9-8-14-10(7-13(9)11)2-6-16-18(14)21-16/h1-8,15-20H |
InChI Key |
ZXUZRBTXSKOEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=CC4=C(C=CC5C4O5)C=C32)C(C1O)O |
Origin of Product |
United States |
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